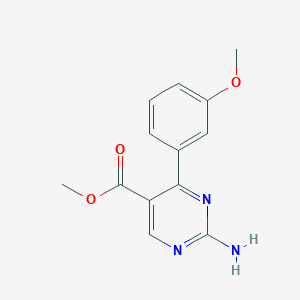

Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate

Overview

Description

Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate (CAS: 1187385-80-3) is a pyrimidine derivative characterized by a 3-methoxyphenyl substituent at the 4-position of the pyrimidine ring, an amino group at the 2-position, and a methyl ester at the 5-position. Its molecular formula is C₁₃H₁₃N₃O₃, with a molecular weight of 271.26 g/mol . This compound is of significant interest in medicinal chemistry due to the pyrimidine scaffold’s prevalence in bioactive molecules, particularly kinase inhibitors and antiviral agents. Its synthesis typically involves multi-step procedures, including condensation reactions with reagents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate aldehydes, acetoacetates, and urea under acidic conditions. For instance, a common method involves the reaction of 3-methoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of concentrated hydrochloric acid, followed by heating to reflux for several hours .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. The process involves the use of large reactors for the condensation reaction, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promising biological activities, particularly in the inhibition of viral replication and cancer cell proliferation.

Antiviral Activity

Recent studies have demonstrated that pyrimidine derivatives can inhibit viral RNA polymerase activity. For instance, compounds derived from this compound have been evaluated for their ability to inhibit influenza virus RNA polymerase heterodimerization, showcasing potential as antiviral agents .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study assessed the anticancer activity of synthesized compounds against six human cancer cell lines, revealing that some derivatives possess significant cytotoxicity while maintaining low toxicity towards normal fibroblasts .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical pathways, allowing for the generation of diverse derivatives with tailored biological activities.

Regioselective Synthesis Techniques

Efficient one-step procedures for synthesizing 7-aryl-5-methyl and 5-aryl-7-methyl derivatives have been developed. These methods utilize reactions involving 3,5-diamino-1,2,4-triazole with substituted aryl compounds, yielding products with excellent regioselectivity and high yields .

Case Studies

Several case studies illustrate the practical applications of this compound in drug discovery and development.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis, thereby protecting neuronal cells.

Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate can be compared to analogs with variations in substituents at the 4-position of the pyrimidine ring. Below is a detailed analysis:

Structural Analogues and Physicochemical Properties

Key Observations :

- Electronic Effects : The 3-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., -Cl, -CF₃) in analogs .

- Polarity : The trifluoromethyl group (in the CF₃ analog) increases lipophilicity, which may enhance membrane permeability in biological systems .

Comparison of Yields :

- The target compound’s synthesis achieves "very good yield" (exact yield unspecified) , while the 3-chlorophenyl analog is available commercially at ≥98% purity, suggesting efficient scale-up .

Physicochemical Data

Biological Activity

Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological effects, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound has the following molecular formula: C13H13N3O3, with a molecular weight of approximately 253.26 g/mol. Its structure features a pyrimidine ring substituted with a methoxyphenyl group and a carboxylate moiety, which contributes to its biological activity.

Neuroprotective Effects

this compound exhibits neuroprotective properties by inhibiting endoplasmic reticulum (ER) stress and apoptosis in neuronal cells. It acts on various signaling pathways, particularly by inhibiting the NF-kB inflammatory pathway, which reduces the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α (TNF-α) .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions characterized by excessive inflammation. Its interaction with molecular targets involved in inflammation suggests potential applications in neurodegenerative diseases and traumatic brain injuries .

In Vitro Studies

-

Cytotoxicity and Anti-proliferative Effects

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound's IC50 values indicate its potency in inhibiting cell proliferation:- MCF-7: IC50 = 12.5 µM

- MDA-MB-231: IC50 = 15.0 µM

-

Mechanistic Insights

The anti-proliferative effects are attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. This is facilitated through the activation of pro-apoptotic pathways while downregulating anti-apoptotic proteins .

Case Studies

A notable study investigated the compound's effects on neurodegenerative models, showing significant improvement in neuronal survival rates under stress conditions. The findings suggest that this compound could be beneficial in developing treatments for diseases such as Alzheimer's and Parkinson's .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Structure | 12.5 (MCF-7), 15.0 (MDA-MB-231) | ER stress inhibition, NF-kB pathway modulation |

| Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate | Structure | 20.0 (MCF-7) | Nucleotide synthesis inhibition |

| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | Structure | 25.0 (MCF-7) | Cell proliferation inhibition |

This table illustrates the comparative biological activity of this compound against similar compounds, highlighting its superior efficacy in specific cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions like the Biginelli reaction, which involves condensation of a β-ketoester (e.g., methyl acetoacetate), an aldehyde (e.g., 3-methoxybenzaldehyde), and a thiourea derivative. Cyclization steps under acidic or thermal conditions are critical for pyrimidine ring formation. For example, thioureas can act as both nitrogen and sulfur donors in cyclocondensation reactions . Optimization may involve solvent selection (e.g., ethanol or dichloromethane), catalyst use (e.g., HCl or Lewis acids), and temperature control (80–120°C) to improve yield and purity .

Q. How can spectroscopic techniques (NMR, MS) and X-ray crystallography be integrated to confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm substituent positions. For instance, the 3-methoxyphenyl group’s aromatic protons appear as distinct multiplets (δ 6.8–7.4 ppm), while the methyl ester resonates near δ 3.8 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 314.12) and fragmentation patterns.

- X-ray Crystallography : Use programs like SHELXL to resolve crystal structures. Hydrogen-bonding networks (e.g., N–H···O interactions between the amino and carboxylate groups) stabilize the lattice and confirm tautomeric forms .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities arising from dynamic proton exchange in this compound?

- Methodological Answer : Dynamic processes (e.g., keto-enol tautomerism) complicate NMR interpretation. Single-crystal X-ray diffraction provides static snapshots of the predominant tautomer. For example, the amino and carboxylate groups may form intramolecular hydrogen bonds, stabilizing the keto form in the solid state. SHELX software can model disorder or partial occupancy in electron density maps, while graph set analysis quantifies hydrogen-bonding motifs (e.g., rings) to distinguish between competing conformers.

Q. What strategies address contradictions between computational modeling and experimental data for this compound’s reactivity in medicinal chemistry studies?

- Methodological Answer : Discrepancies may arise from solvent effects or unaccounted transition states in DFT calculations. Validate models by:

- Solvent Corrections : Apply implicit solvent models (e.g., PCM) or explicit solvent MD simulations to replicate reaction environments.

- Kinetic Studies : Compare computed activation energies with experimental Arrhenius plots for key reactions (e.g., nucleophilic substitution at the pyrimidine C4 position).

- Electron Density Analysis : Use QTAIM (Quantum Theory of Atoms in Molecules) to identify critical bond critical points (BCPs) in experimental charge density maps .

Q. How does the 3-methoxyphenyl substituent influence the compound’s bioactivity, and what structural analogs are worth exploring?

- Methodological Answer : The 3-methoxy group enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Structure-activity relationship (SAR) studies suggest:

- Analog Synthesis : Replace the methoxy group with electron-withdrawing (e.g., Cl, CF) or bulky (e.g., isopropyl) substituents to modulate binding affinity.

- Pharmacophore Mapping : Overlay crystallographic data (e.g., PDB entries) to identify key interactions, such as hydrogen bonding between the pyrimidine amino group and a conserved aspartate residue in enzyme active sites .

Q. Data Analysis and Validation

Q. What statistical methods are recommended for analyzing discrepancies in biological assay results for this compound?

- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with IC values. Outliers may arise from assay-specific factors (e.g., protein batch variability). Validate via:

Properties

IUPAC Name |

methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-18-9-5-3-4-8(6-9)11-10(12(17)19-2)7-15-13(14)16-11/h3-7H,1-2H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYXIJYLNGGLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674842 | |

| Record name | Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-80-3 | |

| Record name | Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.